![molecular formula C11H10BrNO2 B1434568 methyl 5-bromo-6-methyl-1H-indole-3-carboxylate CAS No. 1360957-60-3](/img/structure/B1434568.png)
methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Overview
Description
Methyl indole-3-carboxylate is the methyl ester of indole-3-carboxylic acid. It has a role as a metabolite. It is a member of indoles and a methyl ester .
Synthesis Analysis
The synthesis of similar compounds, such as Methyl indole-3-carboxylate, often involves reactions with various reagents. For example, one study describes the synthesis of indole derivatives from 1-methyl-1H-indole-3-carboxylic acid and methanol .
Molecular Structure Analysis
Indole derivatives have a benzene ring fused to a pyrrole ring. The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, Methyl indole-3-carboxylate undergoes regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the compound Methyl 6-Bromo-5-fluoro-1H-indazole-3-carboxylate has the molecular formula C9H6BrFN2O2 .
Scientific Research Applications
Tryptophan Dioxygenase Inhibition
“Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate” can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors. These inhibitors are studied for their potential as anticancer immunomodulators, which could play a role in cancer treatment by modulating the immune system .
Botulinum Neurotoxin Inhibition
This compound is also involved in the synthesis of inhibitors for botulinum neurotoxin. Such inhibitors have significant potential in treating and preventing botulism, a serious illness caused by botulinum toxin .
ITK Inhibitors
Indole derivatives, including “methyl 5-bromo-6-methyl-1H-indole-3-carboxylate”, are used to develop ITK inhibitors. ITK is a kinase involved in T-cell signaling, and its inhibition is being researched for treating various autoimmune diseases .
Antibacterial Agents
Research includes using this compound as a precursor for developing new antibacterial agents. The rise of antibiotic-resistant bacteria makes this an important field of study .
CB2 Cannabinoid Receptor Ligands
The compound is used to create ligands for the CB2 cannabinoid receptor. These ligands are being investigated for their therapeutic potential in treating pain and inflammation without psychoactive effects .
Hepatitis C Virus NS5B Polymerase Inhibitors
Another application is in the synthesis of inhibitors for the hepatitis C virus NS5B polymerase. These inhibitors are crucial in developing treatments for hepatitis C, a significant global health concern .
Aldose Reductase Inhibitors
Indole derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors. These enzymes are targets for diabetic complications, making this compound relevant in diabetes research .
Anti-Tumor Agents
There is ongoing research into using indole derivatives as anti-tumor agents. The compound’s derivatives are being designed and synthesized with the aim of discovering novel anti-tumor agents .
Mechanism of Action
Target of Action
Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been found in many important synthetic drug molecules . They are used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives, including Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Action Environment
Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is relatively stable at room temperature but may decompose upon heating or contact with strong acids or bases . It is soluble in organic solvents such as ethanol, toluene, and dichloromethane, and insoluble in water .
Safety and Hazards
Future Directions
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds. It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
methyl 5-bromo-6-methyl-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-10-7(4-9(6)12)8(5-13-10)11(14)15-2/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETNEJOMKCGBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-6-methyl-1H-indole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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